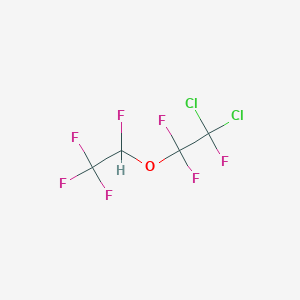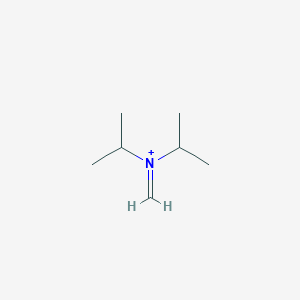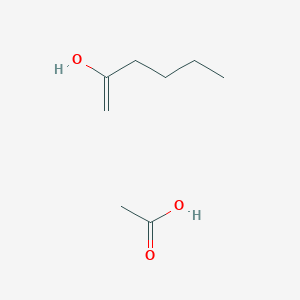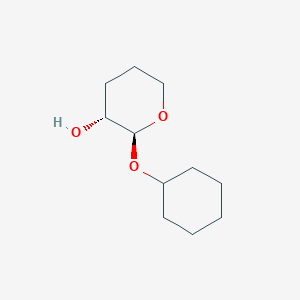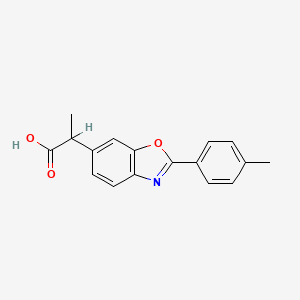
4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a heptyloxybenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(Methoxycarbonyl)phenol and 4-(Heptyloxy)benzoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nitration can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be performed using halogens such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
Hydrolysis: The major products are 4-(Methoxycarbonyl)phenol and 4-(Heptyloxy)benzoic acid.
Reduction: The major product is 4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzyl alcohol.
Substitution: The major products depend on the specific substitution reaction, such as nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methoxycarbonyl)phenyl benzoate
- 4-(Heptyloxy)benzoic acid
- 4-(Methoxycarbonyl)phenyl 4-(methoxy)benzoate
Uniqueness
4-(Methoxycarbonyl)phenyl 4-(heptyloxy)benzoate is unique due to the presence of both methoxycarbonyl and heptyloxy groups, which impart distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
53146-71-7 |
|---|---|
Formule moléculaire |
C22H26O5 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(4-methoxycarbonylphenyl) 4-heptoxybenzoate |
InChI |
InChI=1S/C22H26O5/c1-3-4-5-6-7-16-26-19-12-8-18(9-13-19)22(24)27-20-14-10-17(11-15-20)21(23)25-2/h8-15H,3-7,16H2,1-2H3 |
Clé InChI |
LJDPRVSNHAVBTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



